molecular formula C14H22N4O B14447379 3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide CAS No. 76765-34-9

3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide

Cat. No.: B14447379
CAS No.: 76765-34-9
M. Wt: 262.35 g/mol
InChI Key: UBJAANWFHUVAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide is a chemical compound known for its significant biological and chemical properties This compound belongs to the class of triazenes, which are characterized by the presence of a triazene group (-N=N-N-)

Preparation Methods

The synthesis of 3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide typically involves the diazotization of an amine followed by coupling with a suitable nucleophile. One common method involves the reaction of 3,3-dimethyl-1-phenyltriazene with isobutylamine under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: The triazene group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide involves its ability to act as an alkylating agent. It exerts its effects by transferring alkyl groups to DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair pathways .

Comparison with Similar Compounds

3-(3,3-Dimethyltriazeno)-N-isobutyl-p-toluamide can be compared with other triazene derivatives such as dacarbazine and temozolomide. While all these compounds share a common triazene group, they differ in their specific structures and biological activities. For example:

Properties

CAS No.

76765-34-9

Molecular Formula

C14H22N4O

Molecular Weight

262.35 g/mol

IUPAC Name

3-(dimethylaminodiazenyl)-4-methyl-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C14H22N4O/c1-10(2)9-15-14(19)12-7-6-11(3)13(8-12)16-17-18(4)5/h6-8,10H,9H2,1-5H3,(H,15,19)

InChI Key

UBJAANWFHUVAAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C)C)N=NN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.